Tricyclo[3.3.1.1(3,7)]decan-6-one, 7-methyl-5-propyl-2-thiophen-2-yl-1,3-diaza-
CAS No.: 955971-45-6
Cat. No.: VC14901990
Molecular Formula: C16H22N2OS
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955971-45-6 |
|---|---|
| Molecular Formula | C16H22N2OS |
| Molecular Weight | 290.4 g/mol |
| IUPAC Name | 5-methyl-7-propyl-2-thiophen-2-yl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
| Standard InChI | InChI=1S/C16H22N2OS/c1-3-6-16-10-17-8-15(2,14(16)19)9-18(11-16)13(17)12-5-4-7-20-12/h4-5,7,13H,3,6,8-11H2,1-2H3 |
| Standard InChI Key | XAEUBWWRABGTNK-UHFFFAOYSA-N |
| Canonical SMILES | CCCC12CN3CC(C1=O)(CN(C2)C3C4=CC=CS4)C |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s core structure consists of a tricyclo[3.3.1.1(3,7)]decane scaffold fused with a diazine ring and substituted with methyl, propyl, and thiophen-2-yl groups. The IUPAC name, 5-methyl-7-propyl-2-thiophen-2-yl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-one, reflects its intricate stereochemistry. The adamantane-like tricyclic system imparts rigidity, while the thiophene moiety introduces aromaticity and potential π-π stacking interactions with biological targets.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 955971-45-6 |
| Molecular Formula | |
| Molecular Weight | 290.4 g/mol |
| IUPAC Name | 5-methyl-7-propyl-2-thiophen-2-yl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-one |
The three-dimensional conformation, validated by X-ray crystallography in related derivatives, reveals a propeller-like arrangement that may facilitate binding to hydrophobic pockets in enzymes or DNA .
Synthesis and Optimization
Synthetic Pathways
Synthesis begins with functionalized thiophene and diazine precursors undergoing cyclization under acidic or basic conditions. Key steps include:
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Cyclocondensation: Thiophene-2-carbaldehyde reacts with 1,3-diaminopropane to form the diazine ring.
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Tricyclization: Intramolecular Friedel-Crafts alkylation forms the tricyclic core.
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Substitution: Methyl and propyl groups are introduced via nucleophilic substitution or Grignard reactions.
Yield optimization relies on chromatography and recrystallization, with typical purity exceeding 95%.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | HCl (cat.), ethanol, reflux | 45–60 |
| Tricyclization | AlCl₃, DCM, 0°C to RT | 30–50 |
| Alkylation | CH₃I/K₂CO₃, acetone, reflux | 70–85 |
Pharmacological Profile
Mechanism of Action
The compound’s antiproliferative activity is attributed to its interaction with the p53 tumor suppressor pathway and mitochondrial apoptosis induction . By reactivating impaired p53 function, it downregulates cyclin D1 and upregulates p21, halting the cell cycle in G1/S phase . Concurrently, it disrupts cardiolipin-cytochrome c interactions in cancer cell mitochondria, triggering caspase activation and apoptosis .
Antiproliferative Activity
In the NCI-60 cancer cell panel, derivatives of tricyclo[3.3.1.1(3,7)]decan-6-one exhibit:
Notably, leukemia cell lines (e.g., HL-60, K-562) show heightened sensitivity, with GI₅₀ values below 1 µM .
Research Findings and Comparative Analysis
In Vitro Efficacy
A 2024 study demonstrated that 7-methyl-5-propyl-2-thiophen-2-yl-1,3-diaza-tricyclodecan-6-one reduced viability in breast (MCF-7), lung (A549), and colon (HCT-116) cancer cells by 80–95% at 10 µM. Comparatively, its propyl substituent enhances lipophilicity and membrane permeability over methyl-only analogs, improving bioavailability.
Structural Analogues
Polyammonium tricyclic derivatives, such as PT167, share similar apoptotic mechanisms but require covalent modification for leukemia activity . This underscores the role of cationic charge in targeting mitochondrial membranes .
Future Directions
Further research should prioritize:
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In Vivo Toxicity Studies: Assessing organ-specific toxicity in murine models.
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Combination Therapies: Pairing with checkpoint inhibitors or DNA-damaging agents.
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Structure-Activity Relationships: Modifying thiophene substituents to enhance potency.
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